

# 3,4-Dimethoxythiophenol molecular weight and formula C8H10O2S

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## Compound of Interest

Compound Name: 3,4-Dimethoxythiophenol

Cat. No.: B1295218

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## An In-depth Technical Guide to 3,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,4-Dimethoxythiophenol**, with the chemical formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>S, is an aromatic thiol compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with a thiol group and two methoxy groups at the 3 and 4 positions, provides a versatile scaffold for the development of novel molecules. The presence of the reactive thiol group and the electron-donating methoxy groups influences its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and technical data relevant to a research and development setting.

## Chemical and Physical Properties

**3,4-Dimethoxythiophenol** is a compound with a molecular weight of 170.23 g/mol .[\[1\]](#)[\[2\]](#) A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	170.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	700-96-9	<a href="#">[1]</a>
Alternate Name	3,4-dimethoxybenzene-1-thiol	<a href="#">[1]</a>
Density	1.175 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index (n <sub>20</sub> /D)	1.591	<a href="#">[3]</a>

## Synthesis of 3,4-Dimethoxythiophenol

A common synthetic route to **3,4-Dimethoxythiophenol** involves the reduction of the corresponding sulfonyl chloride. The following is a representative experimental protocol.

## Experimental Protocol: Synthesis via Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride

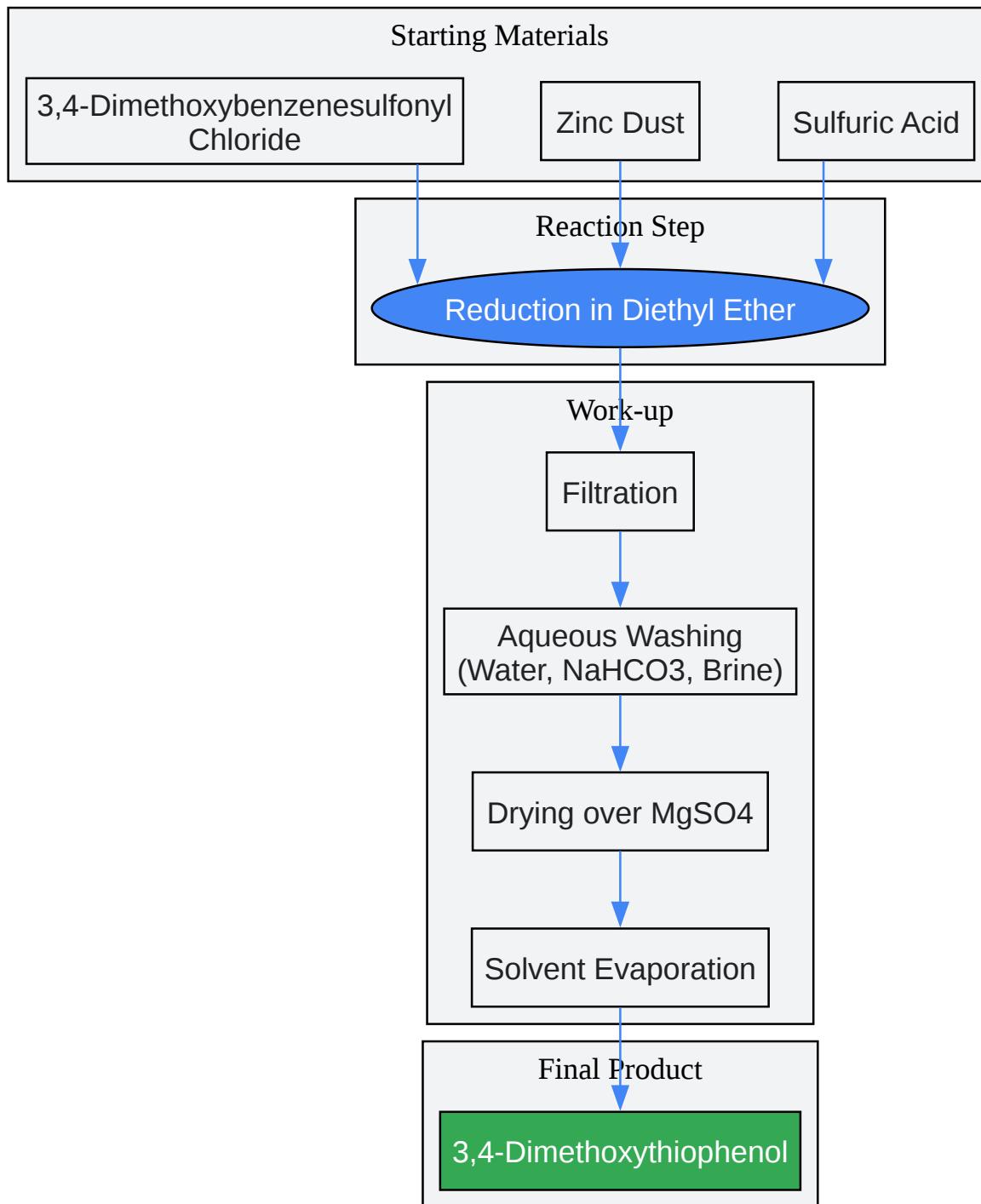
Objective: To synthesize **3,4-Dimethoxythiophenol** from 3,4-dimethoxybenzenesulfonyl chloride.

### Materials:

- 3,4-dimethoxybenzenesulfonyl chloride
- Zinc dust
- Sulfuric acid
- Diethyl ether
- Sodium bicarbonate
- Anhydrous magnesium sulfate

### Procedure:

- In a round-bottom flask, a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent like diethyl ether is prepared.
- The flask is cooled in an ice bath, and zinc dust is added portion-wise with stirring.
- Concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then filtered to remove excess zinc dust.
- The filtrate is washed with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **3,4-Dimethoxythiophenol**.
- The crude product can be further purified by vacuum distillation or column chromatography.



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Caption: Synthetic workflow for **3,4-Dimethoxythiophenol**.

# Applications in Drug Development and Organic Synthesis

**3,4-Dimethoxythiophenol** serves as a key intermediate in the synthesis of various biologically active molecules. The thiol group is a versatile functional handle for various coupling reactions, including thiol-ene "click" chemistry, which allows for the efficient and specific conjugation of molecules in mild conditions.

## Experimental Workflow: Thiol-Ene "Click" Chemistry for Bioconjugation

This workflow describes the general steps for conjugating **3,4-Dimethoxythiophenol** to a molecule containing an alkene functionality, a common strategy in drug delivery and surface functionalization.

Objective: To conjugate **3,4-Dimethoxythiophenol** to an alkene-containing substrate via a photo-initiated thiol-ene reaction.

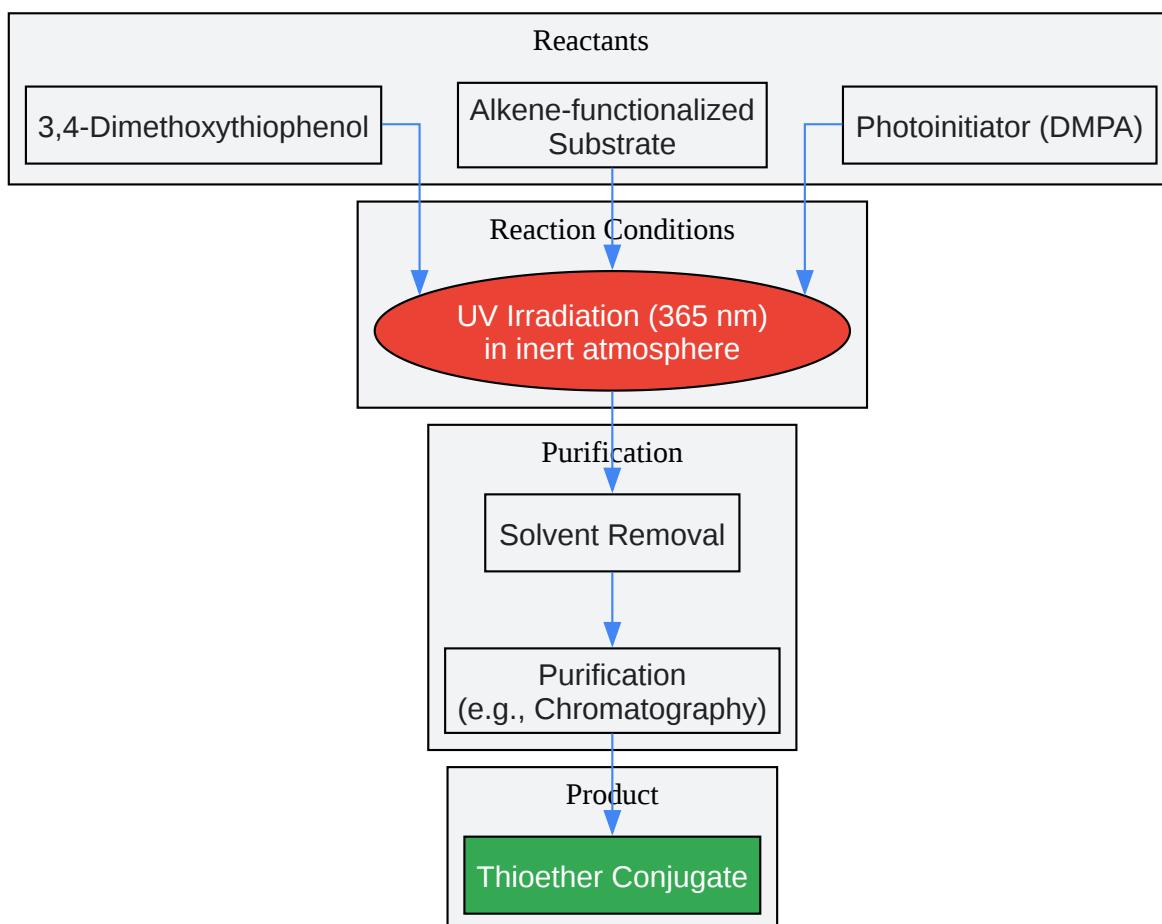
### Materials:

- **3,4-Dimethoxythiophenol**
- Alkene-functionalized substrate (e.g., a polymer or biomolecule)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
- Anhydrous, degassed solvent (e.g., THF or acetonitrile)
- UV lamp (365 nm)

### Procedure:

- In a reaction vessel, the alkene-functionalized substrate and a stoichiometric excess of **3,4-Dimethoxythiophenol** are dissolved in the anhydrous, degassed solvent.
- The photoinitiator is added to the solution.

- The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
- The reaction mixture is irradiated with a UV lamp at 365 nm for a specified period, with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, LC-MS).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by a suitable method, such as column chromatography, precipitation, or dialysis, to remove unreacted starting materials and the photoinitiator.



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Caption: Thiol-ene click chemistry workflow.

## Spectroscopic Data

The structural elucidation of **3,4-Dimethoxythiophenol** and its derivatives relies on standard spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 6.8-7.2	Aromatic protons
~ 3.8	Methoxy protons (-OCH <sub>3</sub> )
~ 3.4	Thiol proton (-SH)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3100-3000	Aromatic C-H stretch
~ 2950-2850	Aliphatic C-H stretch (methoxy)
~ 2600-2550	S-H stretch (thiol)
~ 1600-1585	Aromatic C=C stretch
~ 1260-1000	C-O stretch (ether)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **3,4-Dimethoxythiophenol** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 170. Common fragmentation patterns would involve the loss of

a methyl group (-CH<sub>3</sub>) to give a fragment at m/z 155, and the loss of a methoxy group (-OCH<sub>3</sub>) resulting in a fragment at m/z 139.

## Safety and Handling

**3,4-Dimethoxythiophenol** should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3,4-Dimethoxythiophenol** is a valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its distinct chemical properties and reactivity allow for its incorporation into a wide range of molecular architectures. The experimental protocols and technical data provided in this guide are intended to support researchers and scientists in the effective utilization of this versatile compound in their research and development endeavors.

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